molecular formula C13H11F6NOS B14768314 (3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone

(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone

Cat. No.: B14768314
M. Wt: 343.29 g/mol
InChI Key: SSOXBJNQRALFKE-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a thiomorpholino group

Preparation Methods

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde and thiomorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the methanone linkage.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiomorpholino derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel catalysts and ligands for various chemical transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.

    Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.

    Pathways Involved: The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes. The presence of trifluoromethyl groups enhances the compound’s ability to form strong interactions with target molecules.

Comparison with Similar Compounds

(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as (3,5-bis(trifluoromethyl)phenyl)thiourea and (3,5-bis(trifluoromethyl)phenyl)amine share structural similarities.

Properties

Molecular Formula

C13H11F6NOS

Molecular Weight

343.29 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H11F6NOS/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(21)20-1-3-22-4-2-20/h5-7H,1-4H2

InChI Key

SSOXBJNQRALFKE-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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